4-Ethoxypentanoic acid

Description

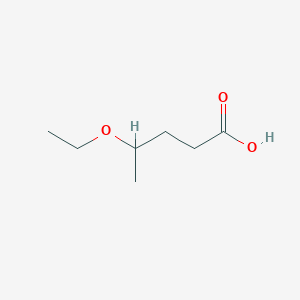

4-Ethoxypentanoic acid is a carboxylic acid derivative characterized by a pentanoic acid backbone with an ethoxy (-OCH₂CH₃) substituent at the fourth carbon position. While specific data for this compound are absent in the provided evidence, its structural analogs (e.g., 4-hydroxypentanoic acid and 4-methylpentanoic acid) suggest that the ethoxy group imparts distinct physicochemical properties, such as altered polarity, solubility, and reactivity, compared to other substituents like hydroxyl or methyl groups. The ethoxy moiety is expected to reduce water solubility relative to hydroxylated analogs while enhancing lipophilicity, making it more compatible with organic solvents .

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

4-ethoxypentanoic acid |

InChI |

InChI=1S/C7H14O3/c1-3-10-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) |

InChI Key |

JCXYONVULBEKRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxypentanoic acid is typically synthesized by heating pentanoic acid with ethanol in the presence of an acid catalyst. The reaction involves esterification, where the carboxylic acid group of pentanoic acid reacts with the hydroxyl group of ethanol to form the ethyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in a reactor with controlled temperature and pressure conditions to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxypentanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) and amines are commonly used.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxypentanoic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is involved in the synthesis of pharmaceutical agents, including drugs and diagnostic agents.

Industry: It is used in the production of pesticides, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-ethoxypentanoic acid involves its interaction with specific molecular targets. It can act as a precursor for the synthesis of active compounds that interact with enzymes, receptors, or other biological molecules. The pathways involved depend on the specific application and the nature of the synthesized compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxypentanoic Acid (γ-Hydroxyvaleric Acid)

- Structure: Features a hydroxyl (-OH) group at the fourth carbon (C4) of pentanoic acid.

- Key Properties :

4-Methylpentanoic Acid (Isocaproic Acid)

- Structure : Contains a methyl (-CH₃) group at C4.

- Key Properties: Molecular Formula: C₆H₁₂O₂ Molar Mass: 116.16 g/mol Synonyms: 4-Methylvaleric acid, isocaproic acid Polarity: Lower than hydroxylated analogs due to the nonpolar methyl group. Boiling Point: Expected to be higher than 4-ethoxypentanoic acid due to stronger van der Waals interactions from the methyl group .

4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic Acid

- Structure: A butanoic acid derivative with an ethoxy-substituted phenyl group.

- Key Properties: Molecular Formula: C₁₂H₁₅NO₄ Molar Mass: 237.25 g/mol pKa: 4.73 (predicted) Relevance: Demonstrates the electronic effects of ethoxy groups in aromatic systems, which may stabilize adjacent functional groups via resonance .

Data Table: Comparative Analysis of Pentanoic Acid Derivatives

| Compound | Molecular Formula | Molar Mass (g/mol) | Substituent (Position) | Key Functional Groups | Predicted pKa |

|---|---|---|---|---|---|

| This compound* | C₇H₁₄O₃ | 146.18 | Ethoxy (C4) | Carboxylic acid, ether | ~4.8–5.2† |

| 4-Hydroxypentanoic acid | C₅H₁₀O₃ | 118.13 | Hydroxyl (C4) | Carboxylic acid, alcohol | ~4.2–4.5‡ |

| 4-Methylpentanoic acid | C₆H₁₂O₂ | 116.16 | Methyl (C4) | Carboxylic acid | ~4.8–5.0 |

| 4-Oxopentanoic acid§ | C₅H₈O₃ | 116.12 | Ketone (C4) | Carboxylic acid, ketone | ~2.5–3.0 |

*Inferred from structural analogs. †Estimated based on ethoxy’s electron-donating nature. ‡Lower pKa due to hydroxyl’s electron-withdrawing effect. §Mentioned in as a precursor.

Substituent Effects on Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in 4-hydroxypentanoic acid increases water solubility, whereas the ethoxy group in this compound enhances solubility in organic solvents . Methyl groups reduce polarity, making 4-methylpentanoic acid less water-soluble than hydroxylated analogs .

Acidity :

Thermal Stability :

- Ethoxy-substituted compounds may exhibit lower boiling points than methylated analogs due to reduced van der Waals interactions .

Biological Activity

4-Ethoxypentanoic acid (CAS Number: 646-07-1) is a short-chain fatty acid that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound can be synthesized through various organic reactions, typically involving the esterification of pentanoic acid derivatives. Its chemical structure can be represented as follows:

- Molecular Formula : C6H12O2

- Molecular Weight : 116.158 g/mol

- Boiling Point : 201 °C

- Melting Point : -35 °C

Biological Activity Overview

The biological activity of this compound encompasses several areas, including antimicrobial, anti-inflammatory, and metabolic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for certain Gram-positive bacteria have been reported as low as 2 µg/mL, indicating potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Streptococcus pneumoniae | 4 |

| Enterococcus faecalis | 3 |

Anti-inflammatory Effects

Studies have shown that short-chain fatty acids (SCFAs), including this compound, can modulate inflammatory responses. They are known to inhibit the production of pro-inflammatory cytokines and enhance the production of anti-inflammatory mediators.

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Gut Microbiota : SCFAs play a crucial role in maintaining gut health by influencing the composition and function of gut microbiota.

- Influence on Immune Response : By regulating cytokine production, this compound can alter immune responses, potentially benefiting conditions like inflammatory bowel disease.

- Metabolic Regulation : It has been suggested that SCFAs can influence metabolic pathways related to energy homeostasis and fat storage.

Case Studies and Research Findings

- Antibacterial Efficacy : A study published in PMC4277622 demonstrated that derivatives of pentanoic acids, including this compound, showed promising antibacterial effects against multidrug-resistant strains .

- Impact on Gut Health : Another research highlighted the role of SCFAs in gut health, showing that lower levels of butyric acid (a related SCFA) were linked to increased susceptibility to atopic diseases in children .

- Metabolic Studies : Research indicated that compounds like this compound could enhance insulin secretion in pancreatic islets by modulating GABA metabolism .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Ethoxypentanoic acid, and how can purity be validated?

- Methodology : Synthesis typically involves esterification of pentanoic acid derivatives followed by oxidation. A common approach is reacting 4-hydroxypentanoic acid with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux. Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of side products . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be used to verify structural integrity, with comparisons to reference spectra from databases like NIST Chemistry WebBook .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, ethoxy C-O at ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular formula. For stereochemical analysis, chiral chromatography or optical rotation measurements are recommended. Cross-reference spectral data with peer-reviewed literature or NIST standards to resolve ambiguities .

Q. How should researchers design a stability study for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability testing by exposing the compound to controlled environments (e.g., 40°C/75% relative humidity for 6 months). Use HPLC to monitor degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodology : Perform meta-analysis of existing studies to identify variables affecting outcomes (e.g., solvent choice, cell line variability). Validate findings via dose-response assays using standardized protocols (e.g., OECD guidelines). Use statistical tools like ANOVA to assess significance of inter-study discrepancies .

Q. What strategies are effective for optimizing the catalytic efficiency of this compound in asymmetric synthesis?

- Methodology : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying temperatures and solvent polarities. Employ Design of Experiments (DoE) to model interactions between variables. Characterize enantiomeric excess (ee) via chiral GC or HPLC and compare kinetic data to computational simulations (e.g., DFT calculations) .

Q. How can researchers address inconsistencies in NMR spectral data for this compound derivatives?

- Methodology : Re-examine sample preparation (e.g., deuteration efficiency, solvent purity). Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Validate assignments with spiking experiments or by synthesizing isotopically labeled analogs. Cross-validate with independent techniques like X-ray crystallography if crystalline derivatives are obtainable .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of this compound?

- Methodology : Apply probit or logit regression models to calculate LD₅₀ values. Use non-linear regression to fit dose-response curves and assess confidence intervals. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify outliers or confounding factors .

Methodological Considerations

- Data Reprodubility : Always include negative controls and replicate experiments (n ≥ 3). Document raw data and processing steps (e.g., baseline correction in spectroscopy) in supplemental materials .

- Literature Comparison : Use tools like SciFinder or Reaxys to compile physicochemical data (e.g., melting points, solubility) and compare with experimental results. Address discrepancies by revisiting experimental conditions or purifying intermediates .

- Error Analysis : Quantify uncertainties using standard deviations or confidence intervals. For instrumental measurements, report equipment specifications (e.g., NMR spectrometer frequency, GC column type) to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.